2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine
Description
2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methoxy group linked to a 1,3-thiazole ring. This structure combines the electronic properties of pyrimidine—a six-membered aromatic ring with two nitrogen atoms—with the sulfur-containing thiazole moiety, which is known to enhance bioactivity in medicinal chemistry. The compound’s methoxy group at the pyrimidine-thiazole junction may influence solubility, binding affinity, and metabolic stability, making it a candidate for drug discovery, particularly in oncology and infectious diseases .
Properties
IUPAC Name |
5-(pyrimidin-2-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-10-8(11-3-1)12-5-7-4-9-6-13-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITTUCUWKFPLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine typically involves the following steps:
Thiazole Synthesis: The thiazole ring is usually synthesized through the reaction of α-haloketones with thiourea or thioamides.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings via a methoxy group. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form pyrimidinylamines.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Pyrimidinylamines.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine exerts its effects involves interactions with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the biological context and the derivatives of the compound.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
A critical study on pyrido[2,3-d]pyrimidine derivatives (Table 1) highlights the role of substituents on biological activity. For example:
- Compound 4a (R4 = methoxy, R2/R3 = benzyl groups) exhibited potent anti-proliferative activity (IC₅₀ = 6.9 µM on SW620 colon cancer cells).
- Compound 4c (R4 = methoxy, R2/R3 = 1-phenylethanone-2-yl) showed reduced activity (IC₅₀ > 40 µM), indicating that carbonyl groups in the substituent diminish efficacy.
- Compound 4b (R4 = hydrogen) lost nearly all activity, underscoring the necessity of the methoxy group at the C-5 position for maintaining potency .
Comparison with 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine :
While the core scaffold differs (pyrido[2,3-d]pyrimidine vs. pyrimidine-thiazole), the methoxy group’s critical role in bioactivity is consistent. This suggests that this compound’s methoxy-thiazole substituent may similarly enhance target binding or stability.
Thiazole-Containing Derivatives
A patent-pending (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide derivative () shares structural motifs with the target compound. Key differences include:
- Substituents on Thiazole: The patented compound features 2-anilino and 4-methyl groups on the thiazole ring, whereas this compound lacks these substituents.
- Biological Activities : The patented derivative exhibits broad activity (antiviral, anticancer, antibacterial), attributed to its hydrazine-carbothioamide tail and substituted thiazole. In contrast, this compound’s simpler structure may limit its spectrum but improve pharmacokinetic properties .
5-Cyano-6-phenylpyrimidin Derivatives
5-Cyano-6-phenylpyrimidin derivatives with 1,2,3-triazole substituents () differ significantly in their substitution patterns. The cyano and phenyl groups at the 5- and 6-positions of pyrimidine, along with triazole appendages, contrast with this compound’s thiazole-methoxy substitution.
Data Table: Key Structural and Activity Comparisons
Key Findings and Implications
- Methoxy Group Significance : The methoxy group in pyrido[2,3-d]pyrimidine derivatives () and its presence in this compound suggest a shared mechanism for boosting bioactivity, likely through hydrogen bonding or steric stabilization .
- Thiazole Substitution: Thiazole rings with electron-donating groups (e.g., anilino, methyl in ) enhance activity breadth, but simpler thiazole-methoxy systems (as in the target compound) may offer better drug-likeness .
- Structural Simplicity vs. Complexity : While complex derivatives (e.g., ’s triazole-containing pyrimidines) enable multi-target effects, this compound’s minimalist design could streamline synthesis and reduce off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
